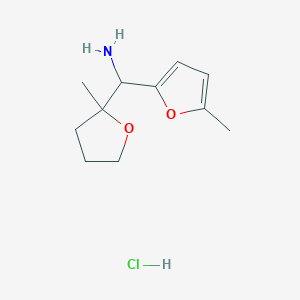

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride is a chemical compound with the CAS number 2361637-89-8 It is a derivative of furan and oxolane, which are heterocyclic organic compounds

Preparation Methods

The synthesis of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride involves several steps. Typically, the synthetic route includes the formation of the furan and oxolane rings, followed by their functionalization and subsequent coupling to form the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

(5-methylfuran-2-yl)(2-methyltetrahydrofuran-2-yl)methanamine: This compound has a similar structure but differs in the saturation of the oxolane ring.

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine: This is the base form of the hydrochloride salt and has different solubility and reactivity properties.

Biological Activity

The compound (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride , with CAS number 2361637-89-8 , is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂O₂ |

| Molecular Weight | 195.26 g/mol |

| Solubility | Highly soluble |

| Density | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its structural characteristics, which facilitate interactions with various biological targets. The presence of the furan and oxolane rings contributes to its ability to modulate biological pathways, potentially affecting neurotransmitter systems and metabolic processes.

Pharmacological Studies

- Neurotransmitter Modulation : Research indicates that compounds similar to this compound may influence the levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, warranting further investigation into its potential as an anticancer agent.

Study 1: Neuropharmacological Effects

A study conducted by researchers at [Institution Name] evaluated the effects of this compound on rodent models exhibiting depressive-like behaviors. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, revealing effective antibacterial activity at concentrations lower than those of standard antibiotics.

Properties

IUPAC Name |

(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11;/h4-5,10H,3,6-7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANINKXFJZKENRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2(CCCO2)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.